9'-Chloro-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
Description
9’-Chloro-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Properties
Molecular Formula |
C22H23ClN2O2 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
9-chloro-2-(3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C22H23ClN2O2/c1-26-17-7-5-6-15(12-17)19-14-20-18-13-16(23)8-9-21(18)27-22(25(20)24-19)10-3-2-4-11-22/h5-9,12-13,20H,2-4,10-11,14H2,1H3 |
InChI Key |
AWZFIPBHPZDISP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9’-Chloro-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
9’-Chloro-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
9’-Chloro-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 9’-Chloro-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-2-(4-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
Compared to similar compounds, 9’-Chloro-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] stands out due to its specific spiro linkage and the presence of both chloro and methoxy groups
Biological Activity
9'-Chloro-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and the presence of functional groups that may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is C21H21ClN2O2, with a molecular weight of 368.9 g/mol. The structure features a spirocyclic arrangement that combines elements of pyrazole and benzoxazine, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to 9'-Chloro-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] exhibit various biological activities:
- Antimicrobial Activity : Some studies suggest that compounds with similar structures may interact with bacterial enzymes and receptors, leading to significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, methoxy-substituted derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The spirocyclic structure may enhance the ability of the compound to inhibit cancer cell proliferation. Analogues have been tested for cytotoxicity against various cancer cell lines, demonstrating potential as anticancer agents .
- Antioxidant Activity : The presence of specific functional groups in the compound contributes to its ability to scavenge free radicals and protect cells from oxidative stress .
Antimicrobial Studies
A study conducted on structurally related compounds demonstrated significant antibacterial action attributed to the methoxy group. Compounds were assessed using the disc diffusion method at a concentration of 32 µg/mL. Notably:
- Compounds showed maximum percentage inhibition against S. aureus ranging from 7.75% to 8.94% .
- Additional analogues exhibited activity against Candida albicans with percentage inhibitions up to 21.65% .
Anticancer Studies
Research on similar pyrazolo[1,5-c][1,3]benzoxazine derivatives has indicated their potential in cancer therapy. For example:
- A series of derivatives were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values indicating effective cytotoxicity .
- Structure-activity relationship (SAR) studies highlighted that modifications at specific positions significantly influenced anticancer potency.
Antioxidant Studies
The antioxidant capabilities of compounds related to 9'-Chloro-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] were evaluated using DPPH radical scavenging assays:
- Several derivatives exhibited high scavenging activity with IC50 values lower than standard antioxidants like ascorbic acid .
Comparative Analysis of Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine] | Contains two methoxy groups | Enhanced solubility and antimicrobial activity |
| 5'-Bromo-7,9-dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine] | Features a bromo substituent | Potential for different reactivity patterns |
| 9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine] | Contains a piperidine moiety | Different pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
